molecular formula C9H8BrIO B14056063 1-Bromo-3-(3-iodophenyl)propan-2-one

1-Bromo-3-(3-iodophenyl)propan-2-one

Cat. No.: B14056063
M. Wt: 338.97 g/mol
InChI Key: DAFHDNHPWYEOCJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-iodophenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the α-carbon of the ketone group and a 3-iodophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination and iodination of 3-phenylpropan-2-one. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective addition of halogens to the desired positions on the phenyl ring and the propanone backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

1-Bromo-3-(3-iodophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include halogen bonding, nucleophilic substitution, and redox reactions .

Comparison with Similar Compounds

A comparative analysis of structurally related halogenated propanones is provided below, focusing on substitution patterns, synthetic challenges, and functional properties.

Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Challenges Applications/Notes
1-Bromo-3-(3-iodophenyl)propan-2-one 3-Iodo, α-bromo 338.97 High halogen content; potential for Suzuki couplings Intermediate for organometallic synthesis
1-Bromo-3-(2,4-dichlorophenyl)propan-2-one 2,4-Dichloro, α-bromo 282.93 Low synthetic yield (19%) due to stepwise bromination Hsp90α modulation studies
1-Bromo-3-(2,4-difluorophenyl)propan-2-one 2,4-Difluoro, α-bromo 249.05 High cost (€716/50 mg); lab-scale scaffold Versatile small-molecule building block
2-Bromo-1-(3-chlorophenyl)propan-1-one 3-Chloro, β-bromo 247.51 Stable under basic conditions; commercial availability Pharmaceutical intermediate (e.g., antihistamines)
1-Bromo-3-(4-chlorophenoxy)propan-2-one 4-Chlorophenoxy, α-bromo 263.52 Ether linkage enhances solubility Unspecified; potential agrochemical uses
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-Methyl, β-bromo, α,β-unsaturated 327.22 Chalcone derivative; crystallographic utility Structural studies in materials science

Physicochemical Properties

  • Polarity : The iodine atom in this compound enhances lipophilicity compared to fluorine-containing analogs, affecting solubility in organic solvents.
  • Thermal Stability: Brominated propanones generally exhibit moderate stability, but α-bromo ketones are prone to decomposition under prolonged heating or UV exposure.

Pharmaceutical and Material Science Relevance

  • Medicinal Chemistry: Brominated propanones like 2-bromo-1-(3-chlorophenyl)propan-1-one are key intermediates in synthesizing antihistamines and antidepressants . The iodine analog may serve in radiolabeling or as a heavy-atom derivative for X-ray crystallography.
  • Antimicrobial Potential: Brominated compounds such as 1-bromo-3-(2-bromoethyl)-octane demonstrate antimicrobial activity , suggesting possible utility for the target compound in biocidal formulations.

Biological Activity

1-Bromo-3-(3-iodophenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its pharmacological significance.

This compound is characterized by the presence of bromine and iodine substituents on its aromatic ring, which may influence its reactivity and biological interactions. The molecular formula is C10H8BrIO, with a molecular weight of approximately 303.98 g/mol.

Antimicrobial Activity

Research indicates that compounds with halogen substitutions, such as bromine and iodine, can exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl ketones can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. Specific assays measuring the Minimum Inhibitory Concentration (MIC) for various bacterial strains have been conducted, demonstrating the effectiveness of this compound against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also been studied for its potential anticancer effects. A series of in vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that this compound may activate apoptotic pathways via the intrinsic pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in cellular metabolism or DNA replication.
  • Receptor Modulation: Potential interaction with cellular receptors may alter signaling pathways related to cell growth and apoptosis.

Synthesis Methods

Synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of the Bromoketone: Reaction of 3-(3-iodophenyl)propan-2-one with bromine under controlled conditions.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Properties

Molecular Formula

C9H8BrIO

Molecular Weight

338.97 g/mol

IUPAC Name

1-bromo-3-(3-iodophenyl)propan-2-one

InChI

InChI=1S/C9H8BrIO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2

InChI Key

DAFHDNHPWYEOCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CC(=O)CBr

Origin of Product

United States

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